3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride
Description
3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Properties
IUPAC Name |
3-pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.2ClH/c10-4-1-2-8-6-11-9-3-5-12-13(9)7-8;;/h3,5-7H,1-2,4,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBOQSNYAANLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often employ reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring, using reagents like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole or pyrimidine rings.
Scientific Research Applications
3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound’s ability to bind to these targets is facilitated by its rigid and planar structure, which allows for effective interaction with the active sites of enzymes .
Comparison with Similar Compounds
3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused pyrazole and pyrimidine ring system but differ in their substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, which can enhance their biological activity and specificity. The uniqueness of 3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
